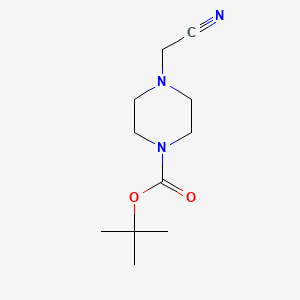

tert-ブチル 4-(シアノメチル)ピペラジン-1-カルボキシレート

概要

説明

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceuticals. Although the specific compound "Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers, the papers do discuss similar tert-butyl piperazine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FT-IR), as well as X-ray crystallography . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation and the molecule contains dihedral angles that are indicative of its three-dimensional conformation .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using a copper catalyst . These reactions are crucial for the introduction of functional groups that confer the desired biological activity to the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Additionally, density functional theory (DFT) calculations can be used to predict and compare the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, which are relevant for understanding the reactivity and interaction of these compounds with biological targets .

科学的研究の応用

新規有機化合物の合成

tert-ブチル 4-(シアノメチル)ピペラジン-1-カルボキシレートは、様々な新規有機化合物の合成において汎用性の高いビルディングブロックとして機能します。その構造により、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどの生成が可能となります。 これらの化合物は幅広い生物活性を持っており、tert-ブチル誘導体は医薬品研究において貴重な中間体となっています .

抗菌および抗真菌作用

この化合物は、その抗菌および抗真菌作用について研究されています。それは、黄色ブドウ球菌や枯草菌などのグラム陽性菌株、大腸菌や緑膿菌などのグラム陰性菌株を含むいくつかの微生物に対して中等度の活性を示しています。 これは、新しい抗菌剤の開発の可能性を示唆しています .

抗がん研究

tert-ブチル 4-(シアノメチル)ピペラジン-1-カルボキシレートから合成されたものを含むピペラジン誘導体は、その抗がん作用について調査されています。 ピペラジン環を修飾し、高分子との相互作用を強化する能力は、抗がん剤設計における有望な候補となっています .

抗寄生虫活性

研究により、ピペラジン誘導体は抗寄生虫活性を示す可能性があることが示されています。 これは、この化合物が寄生虫感染症の治療法の開発に使用され、熱帯医学の分野に貢献できる可能性を開きます .

抗ヒスタミンおよび抗うつ作用

この化合物の誘導体は、抗ヒスタミンおよび抗うつ作用に関連付けられています。 これは、それぞれアレルギーやうつ病の治療を目的とした薬物の合成における潜在的な用途を示しています .

創薬

その立体配座の柔軟性、水溶性、水素結合形成能力により、tert-ブチル 4-(シアノメチル)ピペラジン-1-カルボキシレートは、創薬における重要な合成戦略と考えられています。 それは、新しい医薬品開発において重要な分子物理化学的特性を調整するために使用できます .

Safety and Hazards

将来の方向性

The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .

作用機序

Target of Action

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a complex organic compound that is used in the synthesis of various biologically active compounds . .

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .

Biochemical Pathways

It’s known that piperazine derivatives can be involved in various biochemical reactions, including the synthesis of bioactive molecules .

Result of Action

It’s known that piperazine derivatives can have various biological effects, depending on their specific structures and targets .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .

特性

IUPAC Name |

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKCGDZZNLDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620344 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77290-31-4 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

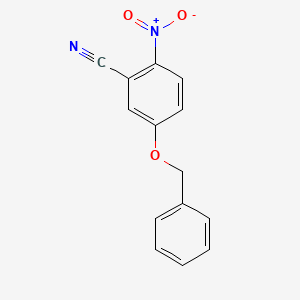

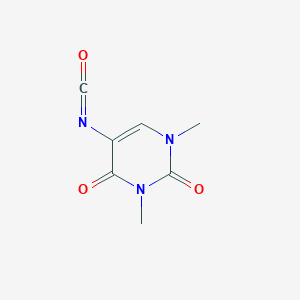

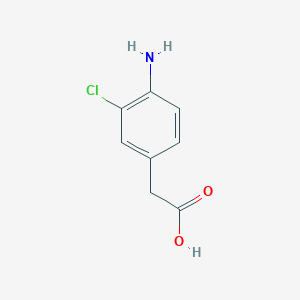

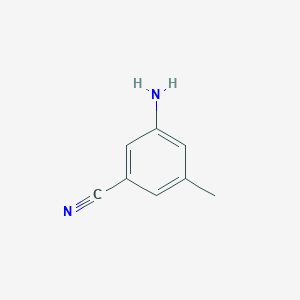

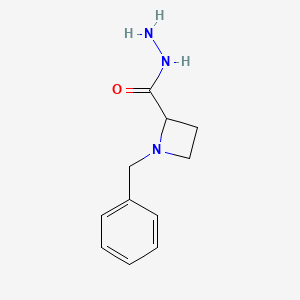

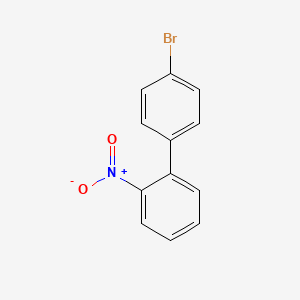

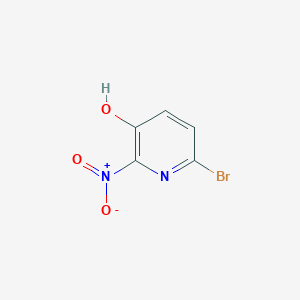

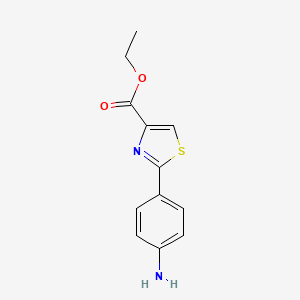

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

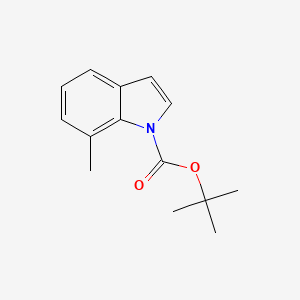

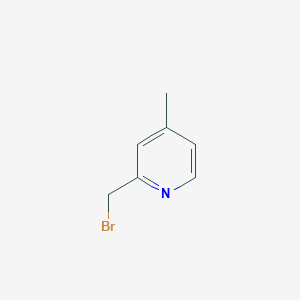

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。